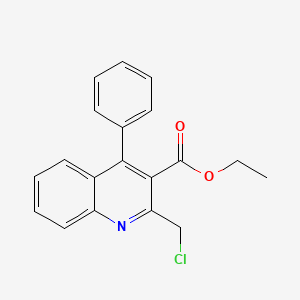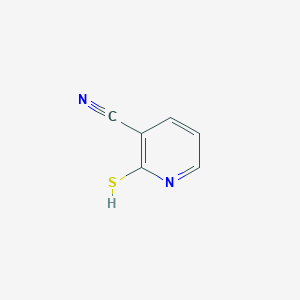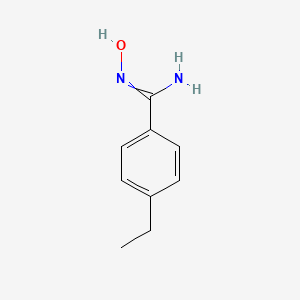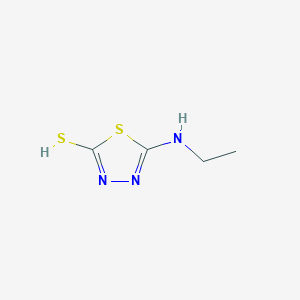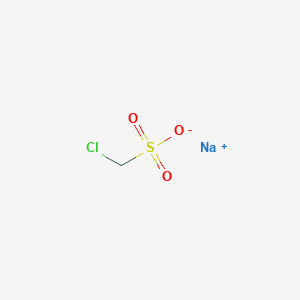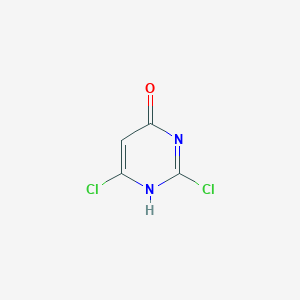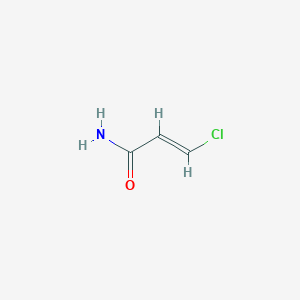
3-Chloroacrylamide
Overview
Description
3-Chloroacrylamide is an organic compound with the chemical formula C₃H₄ClNO It is a derivative of acrylamide, where one of the hydrogen atoms on the vinyl group is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroacrylamide can be synthesized through several methods. One common approach involves the chlorination of acrylamide using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, a continuous flow synthesis method has been developed for the preparation of α-thio-β-chloroacrylamides, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chloroacrylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different substituted acrylamides.
Oxidation: The compound can be oxidized to form corresponding oxides.
Cycloaddition Reactions: It can participate in Diels-Alder reactions and 1,3-dipolar cycloadditions.
Common Reagents and Conditions:
N-chlorosuccinimide (NCS): Used for chlorination reactions.
Solvents: Toluene is commonly used as a solvent in these reactions.
Catalysts: Various catalysts, including palladium, can be employed to facilitate specific reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acrylamides, while cycloaddition reactions can produce complex cyclic structures .
Scientific Research Applications
3-Chloroacrylamide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-chloroacrylamide involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the vinyl group makes the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially affecting their function .
Comparison with Similar Compounds
Acrylamide: The parent compound, which lacks the chlorine atom.
2-Chloroacrylamide: A positional isomer with the chlorine atom on the second carbon.
N-Methylacrylamide: A derivative with a methyl group instead of chlorine.
Uniqueness: 3-Chloroacrylamide is unique due to the presence of the chlorine atom, which significantly alters its reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
(E)-3-chloroprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYZGMAXSNLGM-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7777472.png)

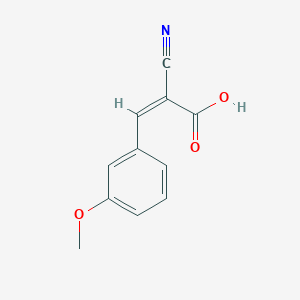
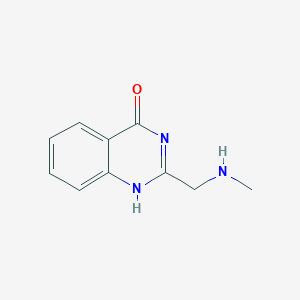
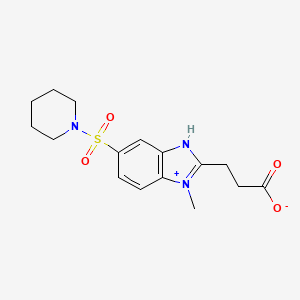
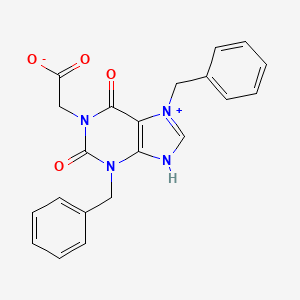
![2-[(4-Bromophenoxy)methyl]oxirane](/img/structure/B7777497.png)
